
N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea, also known as MANU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a urea derivative that has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various aspects of cellular and molecular biology. In
Applications De Recherche Scientifique
N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea has been used extensively in scientific research as a tool for investigating various aspects of cellular and molecular biology. One of the most important applications of N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea is as an inhibitor of the enzyme iNOS (inducible nitric oxide synthase). iNOS is an enzyme that is involved in the production of nitric oxide, a key signaling molecule in the immune system. By inhibiting iNOS, N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea has been shown to have anti-inflammatory and anti-tumor effects, making it a potential therapeutic agent for a range of diseases.
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea involves its ability to inhibit iNOS by binding to the active site of the enzyme. This results in a decrease in the production of nitric oxide, which in turn leads to a reduction in inflammation and tumor growth. N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea has also been shown to have antioxidant and anti-apoptotic effects, which may contribute to its overall therapeutic activity.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea has a wide range of biochemical and physiological effects, many of which are related to its ability to inhibit iNOS. These effects include a reduction in inflammation, tumor growth, and oxidative stress. N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea has also been shown to have neuroprotective effects, as well as the ability to improve insulin sensitivity and glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea in lab experiments is its ability to selectively inhibit iNOS without affecting other enzymes or signaling pathways. This makes it a valuable tool for investigating the role of nitric oxide in various biological processes. However, there are also limitations to the use of N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea, including its potential toxicity and the need to use high concentrations of the compound to achieve its desired effects.
Orientations Futures
There are many potential future directions for research on N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea. One area of interest is the development of new derivatives of N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea with improved selectivity and potency. Another area of interest is the investigation of the role of nitric oxide in various disease states, such as cancer and neurodegenerative disorders. Additionally, the use of N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea as a therapeutic agent in humans warrants further investigation. Overall, N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea represents a valuable tool for investigating the role of nitric oxide in various biological processes, and its potential therapeutic applications make it an exciting area of research.
Méthodes De Synthèse
The synthesis of N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea involves the reaction of 3-acetylphenyl isocyanate with 2-methyl-3-nitroaniline in the presence of a suitable base. The reaction proceeds via nucleophilic addition of the amine group of 2-methyl-3-nitroaniline to the isocyanate group of 3-acetylphenyl isocyanate, followed by elimination of the carbamate group to give N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea as the final product. The synthesis of N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea is relatively straightforward and can be accomplished using standard laboratory techniques.
Propriétés
IUPAC Name |
1-(3-acetylphenyl)-3-(2-methyl-3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-10-14(7-4-8-15(10)19(22)23)18-16(21)17-13-6-3-5-12(9-13)11(2)20/h3-9H,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHPPHMZKCYEPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(2-methyl-3-nitrophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5696970.png)
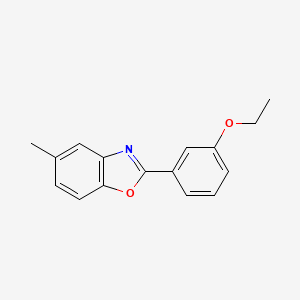
![3-amino-2-benzyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5696978.png)
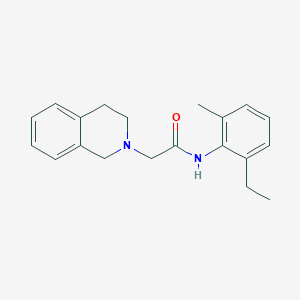
![methyl 3-{[(4-chlorophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5696994.png)
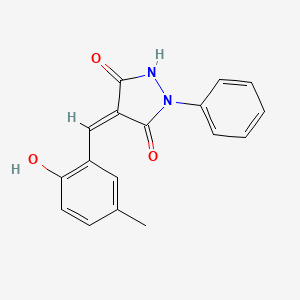
![3,11,11-trimethyl-7,9,11,12-tetrahydro-2H,6H-pyrano[4'',3'':4',5']thieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazine-2,6-dione](/img/structure/B5697022.png)
![1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole](/img/structure/B5697030.png)
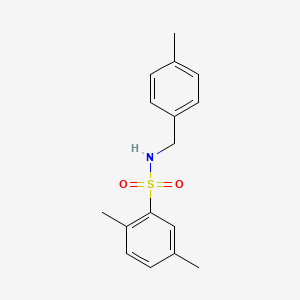
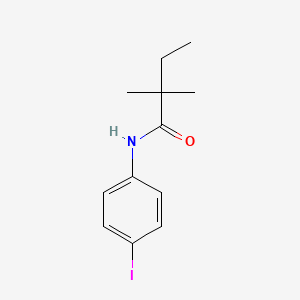
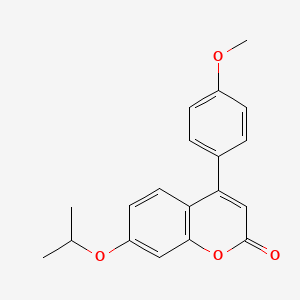
![2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-benzimidazole](/img/structure/B5697054.png)
